2,5-Bis[2-(1-naphthyl)vinyl]thiophene
Description
2,5-Bis[2-(1-naphthyl)vinyl]thiophene is a conjugated organic compound featuring a central thiophene ring substituted at the 2- and 5-positions with vinyl-linked 1-naphthyl groups. This structure enhances π-conjugation, making it relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.
The extended conjugation from the naphthyl groups likely improves charge transport and optical properties compared to simpler thiophene derivatives. However, the absence of solubilizing alkyl chains (e.g., hexyloxy groups) may limit its processability in solution-based device fabrication .
Properties
Molecular Formula |
C28H20S |
|---|---|
Molecular Weight |
388.5g/mol |
IUPAC Name |
2,5-bis[(E)-2-naphthalen-1-ylethenyl]thiophene |
InChI |
InChI=1S/C28H20S/c1-3-13-27-21(7-1)9-5-11-23(27)15-17-25-19-20-26(29-25)18-16-24-12-6-10-22-8-2-4-14-28(22)24/h1-20H/b17-15+,18-16+ |
InChI Key |
YKMRGBAJFCZKAX-YTEMWHBBSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=C(S3)C=CC4=CC=CC5=CC=CC=C54 |
Isomeric SMILES |
C1=CC=C2C(=CC=CC2=C1)/C=C/C3=CC=C(S3)/C=C/C4=CC=CC5=CC=CC=C45 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=C(S3)C=CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene (Compound 2)
- Structure : A fused thiophene system with thiophene substituents.
- Synthesis: Prepared via Stille coupling using tributyl(thiophen-2-yl)stannane and a dibrominated thienothiophene precursor .
2,5-Bis(hexyloxy)-1,4-phenylene-dithiophene
- Structure : Thiophene-phenylene-thiophene core with hexyloxy groups on the phenylene fragment.
- Synthesis : Modified procedure from Promarak & Ruchirawat (2007), emphasizing enhanced solubility via alkyloxy chains .
- Applications : Used in soluble electroluminescent materials and photovoltaics due to improved solubility .
2,5-Bis[2-(5’-hexyl-2,2’-bithiophen-5-yl)vinyl]thiophene (Compound 13)
- Structure : Thiophene core with vinyl-linked bithiophene substituents and hexyl chains.
- Synthesis : HWE olefination with 63% yield; confirmed by NMR and FT-mass .
- Electronic Properties : Extended conjugation from bithiophene units enhances charge mobility.
Comparative Data Table
| Compound | Core Structure | Substituents | Solubility | Key Applications |
|---|---|---|---|---|
| 2,5-Bis[2-(1-naphthyl)vinyl]thiophene | Thiophene | 1-Naphthylvinyl | Low (inferred) | OLEDs, photovoltaics |
| 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene | Fused thienothiophene | Thiophene | Moderate | Semiconductors |
| 2,5-Bis(hexyloxy)-1,4-phenylene-dithiophene | Thiophene-phenylene | Hexyloxy | High | LEDs, photovoltaics |
| Compound 13 | Thiophene | Hexyl-bithiophenevinyl | Moderate | Organic electronics |
Key Research Findings
Solubility and Processability: Alkyloxy or alkyl chains (e.g., hexyloxy in phenylene-dithiophene) dramatically improve solubility, enabling solution processing for thin-film devices .
Optoelectronic Performance :
- Thiophene-phenylene derivatives with alkyl chains exhibit high external quantum efficiency (1%) in OLEDs .
- Naphthyl groups in 2,5-Bis[2-(1-naphthyl)vinyl]thiophene may red-shift emission spectra due to extended conjugation, but efficiency data are unavailable in the provided evidence.
Synthetic Challenges :
- The HWE method used for compound 13 (63% yield) suggests that introducing bulky naphthyl groups might further reduce yields due to steric hindrance.
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